1-(Cyclohexylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid 1-(Cyclohexylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17526087
InChI: InChI=1S/C11H18O3S/c12-8-6-11(7-8,10(13)14)15-9-4-2-1-3-5-9/h8-9,12H,1-7H2,(H,13,14)
SMILES:
Molecular Formula: C11H18O3S
Molecular Weight: 230.33 g/mol

1-(Cyclohexylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC17526087

Molecular Formula: C11H18O3S

Molecular Weight: 230.33 g/mol

* For research use only. Not for human or veterinary use.

1-(Cyclohexylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid -

Specification

Molecular Formula C11H18O3S
Molecular Weight 230.33 g/mol
IUPAC Name 1-cyclohexylsulfanyl-3-hydroxycyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C11H18O3S/c12-8-6-11(7-8,10(13)14)15-9-4-2-1-3-5-9/h8-9,12H,1-7H2,(H,13,14)
Standard InChI Key MQETXQZEVWVLFP-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)SC2(CC(C2)O)C(=O)O

Introduction

1-(Cyclohexylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid is a complex organic compound featuring a cyclobutane ring with a hydroxyl group, a carboxylic acid functional group, and a cyclohexylsulfanyl substituent. This unique structure contributes to its distinct chemical properties and potential biological activities. The compound's molecular formula is C11H18O3S, with a molecular weight of approximately 230.33 g/mol .

Synthesis Methods

The synthesis of 1-(Cyclohexylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid can be approached through various chemical reactions involving cyclobutane derivatives. These methods typically involve the formation of the cyclobutane ring followed by the introduction of the hydroxyl, carboxylic acid, and cyclohexylsulfanyl groups. Specific literature on detailed synthesis routes for this compound is limited, but related compounds such as hydroxycyclobutanecarboxylic acids have been extensively documented in chemical databases.

Synthesis Steps Overview

  • Formation of Cyclobutane Ring: This step involves creating the basic four-membered ring structure.

  • Introduction of Functional Groups: The hydroxyl, carboxylic acid, and cyclohexylsulfanyl groups are added to the cyclobutane ring through various chemical reactions.

Biological Activities and Potential Applications

1-(Cyclohexylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid exhibits potential biological activities, particularly as a therapeutic agent. Its structural similarity to other biologically active compounds suggests it may interact with specific biological targets. Preliminary studies indicate it could have anti-inflammatory or analgesic properties, although further research is needed to fully elucidate its pharmacological profile.

Potential Applications Table

FieldPotential Use
PharmaceuticalsTherapeutic agent with potential anti-inflammatory or analgesic properties
Organic SynthesisIntermediate in the synthesis of complex organic molecules
Materials SciencePotential applications due to its unique chemical properties

Comparison Table

Compound NameMolecular FormulaKey Features
1-(Cyclohexylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acidC11H18O3SCyclohexylsulfanyl and hydroxyl groups
3-Hydroxycyclobutanecarboxylic AcidC5H8O3Simple structure, used in metabolic studies
Cyclobutanecarboxylic AcidC5H8O2Basic cyclobutane derivative, less complex

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator